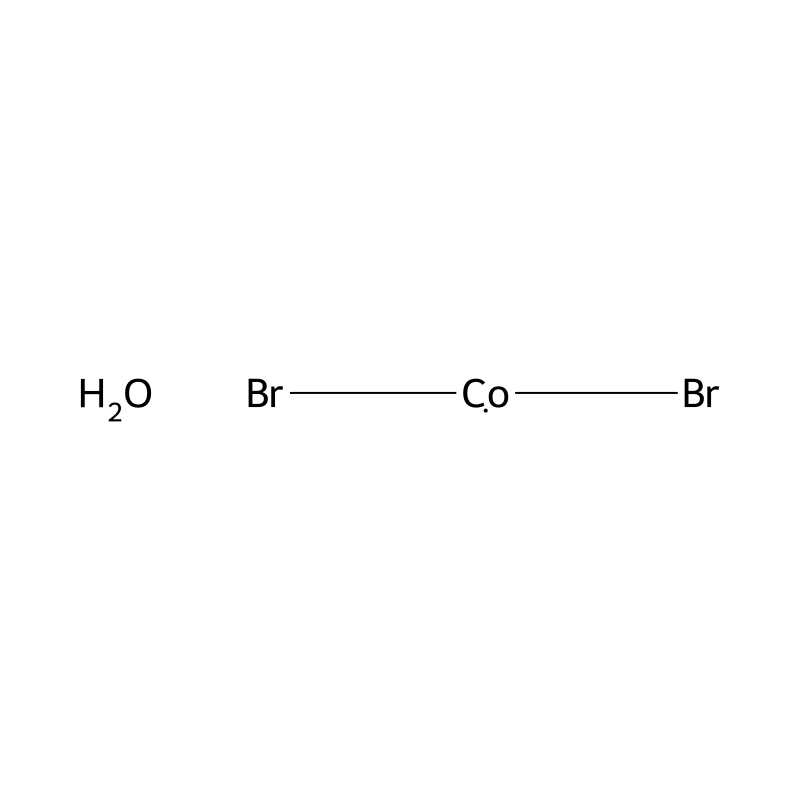

Cobalt(II) bromide hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis in Organic Synthesis

Cobalt(II) bromide hydrate acts as a catalyst for a wide range of organic reactions. Its ability to activate bonds and facilitate transformations makes it a valuable tool for researchers. Some specific examples include:

- C-C and C-heteroatom bond formation: Cobalt(II) bromide hydrate can promote the formation of new carbon-carbon and carbon-heteroatom bonds. This is useful in the synthesis of complex organic molecules Source: Sigma-Aldrich product page bromide-hydrate

- Cyclizations: The compound can be used to cyclize organic molecules, creating ring structures Source: Sigma-Aldrich product page bromide-hydrate

- Functional group transformations: Cobalt(II) bromide hydrate can assist in the conversion of functional groups within organic molecules Source: Sigma-Aldrich product page bromide-hydrate

The exact mechanism of catalysis depends on the specific reaction, but generally involves the formation of complexes between the cobalt ion and the organic molecules. These complexes can then undergo rearrangement or bond cleavage to yield the desired products.

Calibration Standards

Due to its high purity and well-defined structure, cobalt(II) bromide hydrate finds use in the preparation of calibration standards for analytical techniques. Source: American Elements product page:

Cobalt(II) bromide hydrate, with the chemical formula CoBr₂·xH₂O, is an inorganic compound that appears as a purple or red-purple crystalline solid. It is a hydrate of cobalt(II) bromide, which in its anhydrous form is a green solid. The compound is hygroscopic and can lose water molecules to form various hydrates, including the hexahydrate (CoBr₂·6H₂O) and the dihydrate (CoBr₂·2H₂O) upon heating. The hexahydrate loses four water molecules at 100 °C, and further heating to 130 °C yields the anhydrous form .

This reaction produces cobalt(II) bromide hexahydrate. Upon heating, the hexahydrate can dehydrate to yield the dihydrate and eventually the anhydrous form:

At elevated temperatures, cobalt(II) bromide can react with oxygen to produce cobalt(II,III) oxide and bromine vapor .

The primary methods for synthesizing cobalt(II) bromide hydrate include:

- Direct Reaction: As mentioned earlier, reacting cobalt hydroxide with hydrobromic acid.

- Hydration of Anhydrous Cobalt(II) Bromide: Exposing anhydrous cobalt(II) bromide to moisture or water vapor allows it to absorb water and form hydrates.

- Complexation Reactions: Cobalt(II) bromide can also be synthesized through complexation reactions involving other cobalt compounds and bromine sources .

Cobalt(II) bromide hydrate has several applications:

- Catalyst: It serves as a catalyst in organic synthesis, particularly in C-metal and C-heteroatom bond formation reactions.

- Dyes and Pigments: The compound is used in the production of dyes due to its vibrant color.

- Analytical Chemistry: It is employed in various analytical techniques for detecting other elements or compounds .

- Biological Research: Its properties make it useful in proteomics and other biological studies .

Studies on the interactions of cobalt(II) bromide hydrate with various ligands have revealed its coordination chemistry. The compound forms complexes with amines and phosphines, which are significant in catalysis and materials science. For instance, triphenylphosphine complexes of cobalt(II) bromide have been noted for their catalytic properties in organic reactions .

Cobalt(II) bromide hydrate shares similarities with other cobalt halides and hydrates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cobalt(II) chloride hydrate | CoCl₂·xH₂O | More soluble in water; used in electroplating |

| Cobalt(II) iodide hydrate | CoI₂·xH₂O | Exhibits different solubility properties; less common |

| Cobalt(III) bromide | CoBr₃ | Higher oxidation state; used in oxidation reactions |

| Cobalt(II) sulfate hydrate | CoSO₄·xH₂O | Commonly used as a drying agent; different applications |

Cobalt(II) bromide hydrate is unique due to its specific hydration states and its role as a catalyst in organic synthesis compared to these similar compounds .

Anhydrous vs. Hydrated Forms (Cobalt(II) bromide·xH₂O)

Cobalt(II) bromide hydrate exhibits remarkable structural diversity through its various hydrated forms, each possessing distinct molecular architectures and physicochemical characteristics. The compound exists primarily in three well-characterized hydration states: the anhydrous form (CoBr₂), the dihydrate (CoBr₂·2H₂O), and the hexahydrate (CoBr₂·6H₂O) [1] [2]. Additionally, a tetrahydrate form (CoBr₂·4H₂O) has been identified as a discrete molecular species with the formula trans-[CoBr₂(H₂O)₄] [1] [2].

The anhydrous cobalt(II) bromide presents as bright green crystals with a molecular weight of 218.74 g/mol and an exceptionally high density of 4.909 g/cm³ [3] [4]. This form demonstrates remarkable thermal stability, maintaining its integrity up to a melting point of 678°C [3] [5]. The compound's hygroscopic nature results in spontaneous hydration when exposed to atmospheric moisture, leading to the formation of higher hydrates [1] [2].

The hexahydrate form, appearing as distinctive red-purple crystals, represents the most common hydrated state under ambient conditions [1] [4]. This form possesses a molecular weight of 326.83 g/mol and a significantly reduced density of 2.46 g/cm³ compared to the anhydrous form [6] [4]. The hexahydrate exhibits thermal instability, undergoing decomposition at temperatures between 47-48°C [6] [7].

The dihydrate serves as an intermediate form in the dehydration process, appearing as purple crystals with enhanced thermal stability compared to the hexahydrate. This form undergoes complete dehydration at approximately 130°C, yielding the anhydrous green form [1] [2].

Rhombohedral Crystal System Analysis

The anhydrous cobalt(II) bromide crystallizes in a trigonal omega structured system, specifically adopting the space group P-3m1 [8]. This crystallographic arrangement represents a highly ordered two-dimensional structure consisting of CoBr₂ sheets oriented in the (0, 0, 1) direction [8]. The unit cell parameters demonstrate the characteristic trigonal symmetry with a = b = 3.68 Å and c = 17.65 Å, yielding a unit cell volume of approximately 207.1 ų [8].

The rhombohedral crystal system facilitates edge-sharing arrangements between adjacent CoBr₆ octahedra, creating extended two-dimensional networks [8]. This structural organization contributes to the compound's distinctive physical properties, including its layered morphology and anisotropic behavior. The crystallographic arrangement allows for efficient packing of the cobalt centers while maintaining optimal bromide coordination geometry.

In contrast, the hydrated forms adopt different crystal systems that accommodate the incorporation of water molecules. The hexahydrate crystallizes in the monoclinic system with space group C2/m, exhibiting unit cell parameters of a = 11.0158(12) Å, b = 7.1694(10) Å, c = 6.9111(10) Å, and β = 124.761(7)° [9]. This arrangement results in a unit cell volume of 448.4(1) ų with Z = 2 [9].

Octahedral Coordination Geometry of Co²⁺

The cobalt(II) centers in both anhydrous and hydrated forms of cobalt(II) bromide consistently adopt octahedral coordination geometries, reflecting the characteristic preference of Co²⁺ ions for six-coordinate arrangements [10] [11] [12]. In the anhydrous form, each Co²⁺ ion coordinates to six equivalent Br⁻ atoms, forming CoBr₆ octahedra with uniform Co-Br bond lengths of 2.59 Å [8].

The octahedral coordination environment in cobalt(II) complexes typically favors high spin configurations (S = 3/2) when coordinated with weak field ligands such as bromide ions [10]. This electronic configuration contributes to the compound's distinctive magnetic properties and characteristic coloration. The octahedral geometry permits optimal overlap between metal d-orbitals and ligand orbitals, stabilizing the overall structure.

In the hexahydrate form, the coordination environment becomes more complex, featuring the octahedral [Co(H₂O)₆]²⁺ complex ion [9]. The cobalt center coordinates to six water molecules at distances of 2.081(2) Å, creating a slightly elongated octahedral geometry [9]. This aqua complex exists alongside two bromide counter-anions and two additional water molecules of crystallization, forming the overall composition [Co(H₂O)₆]Br₂·2H₂O [9].

The tetrahydrate form presents a unique coordination arrangement described as trans-[CoBr₂(H₂O)₄], where the cobalt center coordinates to four water molecules in the equatorial plane and two bromide ions in axial positions [1] [2]. This molecular geometry represents a distorted octahedral arrangement that maintains the six-coordinate preference while accommodating both water and bromide ligands.

Thermodynamic and Physical Characteristics

Density and Melting Point Variations

The hydration state of cobalt(II) bromide dramatically influences its fundamental thermodynamic properties, particularly density and thermal stability. The anhydrous form exhibits the highest density at 4.909 g/cm³, reflecting the compact packing of the ionic lattice without interstitial water molecules [3] [5]. This high density correlates directly with the absence of hydrogen-bonded water networks that would otherwise expand the crystal lattice.

Progressive hydration results in substantial density reduction, with both the dihydrate and hexahydrate forms exhibiting densities of approximately 2.46 g/cm³ [6] [4]. This represents a nearly 50% decrease from the anhydrous form, illustrating the significant volume expansion accompanying water incorporation. The density reduction reflects the formation of extended hydrogen-bonding networks and the increased molar volume of the hydrated species.

Melting point variations demonstrate the profound impact of hydration on thermal stability. The anhydrous form maintains structural integrity up to 678°C, representing exceptional thermal stability for a transition metal halide [3] [13] [5]. This high melting point reflects the strong ionic bonding within the crystal lattice and the absence of thermally labile water molecules.

The hydrated forms exhibit markedly different thermal behavior, with the hexahydrate undergoing decomposition at 47-48°C rather than true melting [6] [7]. This low decomposition temperature reflects the relatively weak coordination bonds between water molecules and the cobalt center, as well as the destabilizing effect of water loss on the overall crystal structure.

Hygroscopic Behavior and Hydration Kinetics

Cobalt(II) bromide demonstrates pronounced hygroscopic characteristics, readily absorbing atmospheric moisture to form stable hydrated phases [3] [7]. This behavior stems from the high charge density of the Co²⁺ ion and its strong affinity for coordinating water molecules. The hygroscopic nature manifests as spontaneous color changes from green (anhydrous) to red-purple (hexahydrate) upon exposure to humid environments [1] [2].

The hydration process follows a stepwise mechanism, with the hexahydrate representing the thermodynamically favored form under standard atmospheric conditions [1] [2]. The transformation occurs through intermediate hydration states, allowing for controlled manipulation of the hydration level through environmental humidity control.

Dehydration kinetics reveal a two-stage process with distinct temperature thresholds. The initial dehydration step occurs at 100°C, involving the loss of four water molecules to form the dihydrate according to the reaction: CoBr₂·6H₂O → CoBr₂·2H₂O + 4H₂O [1] [2]. The second dehydration stage requires heating to 130°C to achieve complete water removal: CoBr₂·2H₂O → CoBr₂ + 2H₂O [1] [2].

The hydration kinetics demonstrate rapid initial water uptake followed by slower equilibration processes. Studies on related cobalt-containing hygroscopic materials indicate water uptake rates of approximately 2.75 g g⁻¹ h⁻¹ during the first hour, decreasing to 0.25 g g⁻¹ h⁻¹ over subsequent hours [14]. This biphasic kinetic behavior reflects rapid surface adsorption followed by slower bulk diffusion processes.

Solubility Profiles in Polar and Nonpolar Solvents

Cobalt(II) bromide exhibits exceptional solubility in water, with the hexahydrate form achieving concentrations of 113.2 g/100 mL at 20°C [4]. This high aqueous solubility reflects the favorable hydration energies of both Co²⁺ and Br⁻ ions and the stabilization provided by extensive hydrogen bonding networks. Temperature effects on aqueous solubility are relatively modest, with the anhydrous form showing solubilities of 66.7 g/100 mL at 59°C and 68.1 g/100 mL at 97°C [4].

The compound demonstrates broad solubility in polar organic solvents, including methanol, ethanol, acetone, diethyl ether, and methyl acetate [3] [15]. These solvents typically produce characteristic blue-colored solutions, indicating the formation of solvated cobalt complexes with altered coordination environments compared to the solid-state structures [3] [15].

Particularly noteworthy is the high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and dimethyl acetamide (DMA) [16] [17]. These solvents facilitate the formation of specific coordination complexes, with DMSO solutions containing species such as [Co(dmso)₆]²⁺, [CoBr(dmso)₆]⁺, and [CoBr₃(dmso)]⁻ [17]. The formation of these diverse complex species demonstrates the compound's ability to undergo ligand exchange reactions in solution.

The solubility behavior in mixed solvent systems reveals complex interactions between halocomplex formation and solvation effects [16]. Studies of cobalt bromide in H₂O-DMSO, H₂O-DMF, and H₂O-DMA systems at 25°C demonstrate that the major factor defining solubility is the interaction of halocomplexes with solvent molecules [16]. This behavior enables the selective manipulation of cobalt speciation through solvent composition control.

Cobalt Hydroxide/Carbonate and Hydrobromic Acid Reactions

The most widely employed conventional synthesis route for cobalt(II) bromide hydrate involves the acid-base neutralization reaction between cobalt hydroxide or cobalt carbonate with hydrobromic acid [1] [2]. The reaction of cobalt hydroxide with hydrobromic acid proceeds according to the following stoichiometric equation:

$$ \text{Co(OH)}2 + 2\text{HBr} \rightarrow \text{CoBr}2 \cdot 6\text{H}_2\text{O} $$

This synthesis pathway demonstrates exceptional reliability with yields consistently ranging from 85-95% under optimized conditions [1] [3]. The reaction mechanism involves the direct neutralization of the basic cobalt hydroxide with the strong hydrobromic acid, resulting in the formation of the cobalt(II) bromide salt along with water molecules that subsequently participate in hydrate formation [1] [2].

Research findings indicate that cobalt carbonate serves as an equally effective starting material for cobalt(II) bromide hydrate synthesis [4] [5]. The carbonate route follows the general acid-carbonate reaction pattern:

$$ \text{CoCO}3 + 2\text{HBr} + 5\text{H}2\text{O} \rightarrow [\text{Co}(\text{H}2\text{O})6]\text{Br}2 + \text{CO}2 $$

The carbonate synthesis route offers specific advantages including the liberation of carbon dioxide gas, which provides a convenient visual indicator of reaction progress through effervescence [6] [4]. This method typically requires reaction temperatures between room temperature and 70°C, with reaction times ranging from 1-3 hours to achieve complete conversion [6] [5]. The yield for carbonate-based synthesis generally falls within 80-90%, slightly lower than the hydroxide route due to potential losses during carbon dioxide evolution [4] [5].

Elemental Cobalt and Bromine Direct Synthesis

The direct synthesis approach involves the reaction of elemental cobalt metal with bromine to produce cobalt(II) bromide [7] [8]. This method represents a more fundamental synthesis route that follows the general metal-halogen reaction pattern:

$$ \text{Co}(s) + \text{Br}2(l) \rightarrow \text{CoBr}2(s) $$

The direct synthesis method requires significantly elevated temperatures, typically in the range of 700-1000°C, to achieve sufficient reaction rates [7] [9]. Under these high-temperature conditions, the reaction proceeds rapidly, often completing within minutes to hours depending on the scale and specific temperature employed [7] [8]. Research demonstrates that this method produces yields in the range of 70-85%, which is generally lower than the acid-base neutralization routes [8].

The direct synthesis route presents unique advantages for producing anhydrous cobalt(II) bromide, as the high reaction temperatures preclude hydrate formation [7] [2]. When hydrated forms are desired, controlled cooling and exposure to moisture can convert the anhydrous product to various hydrated forms [2] [10]. The reaction produces cobalt(II) bromide in its anhydrous green crystalline form, which differs markedly from the red-purple hexahydrate crystals obtained through aqueous synthesis routes [2] [10].

Studies have shown that the direct synthesis method can be optimized through careful control of reaction atmosphere and temperature profiles [7] [9]. The use of inert gas atmospheres can significantly influence reaction rates, with research indicating that small amounts of inert gas substantially decrease the reaction rate [9]. This finding suggests that precise atmospheric control is crucial for industrial implementation of direct synthesis routes.

Hydrate-Specific Crystallization Techniques

The controlled formation of specific hydrate forms of cobalt(II) bromide represents a critical aspect of industrial production, as different hydrates exhibit distinct physical and chemical properties [2] [11]. Research has identified several specialized crystallization techniques that enable precise control over hydrate formation and crystal quality.

Cooling Crystallization Methodology

Cooling crystallization emerges as the most energy-efficient technique for producing high-quality cobalt(II) bromide hexahydrate crystals [12] [13]. This method exploits the temperature-dependent solubility characteristics of cobalt(II) bromide hydrates. Studies demonstrate that cooling saturated aqueous solutions yields the dihydrate between 120.2°C and 51.25°C, while further cooling below 15°C preferentially produces the hexahydrate form [12] [14].

Research investigating the crystallization behavior of cobalt bromide hydrates reveals that the hexahydrate form exhibits remarkable stability below 15°C, existing as a racemic compound dihydrate at lower temperatures and transitioning to an anhydrous conglomerate above this critical temperature [14]. This temperature-dependent phase behavior provides precise control over hydrate formation through careful temperature management during crystallization.

Evaporative Crystallization Systems

Evaporative crystallization represents a traditional approach for cobalt(II) bromide hydrate production, particularly suitable for large-scale operations where energy costs are secondary to production capacity [12] [13]. This technique involves the controlled evaporation of water from saturated cobalt(II) bromide solutions, leading to supersaturation and subsequent crystal nucleation and growth.

Temperature control during evaporative crystallization proves crucial for determining the final hydrate form [2] [15]. Research indicates that evaporative crystallization conducted at temperatures below 40°C primarily yields cobalt sulfate heptahydrate forms, while temperatures of 60°C and 80°C favor hexahydrate formation [15]. Although this research focused on cobalt sulfate, similar principles apply to cobalt bromide hydrate crystallization, with temperature serving as the primary control parameter for hydrate specification [2] [15].

Vacuum Evaporative Crystallization

Vacuum evaporative crystallization combines the benefits of evaporative techniques with enhanced control over crystallization conditions through reduced pressure operation [13] [16]. This method enables crystallization at lower temperatures while maintaining efficient water removal rates, thereby providing superior control over crystal quality and hydrate formation.

Research demonstrates that vacuum evaporative crystallization operating at pressures of 5-50 kPa allows for precise temperature control in the range of 40-80°C [13]. The reduced pressure environment enables faster water removal rates at lower temperatures, minimizing thermal stress on the crystals and reducing the risk of unwanted phase transitions during crystallization [13] [16].

Large-Scale Production Optimization Strategies

Industrial-scale production of cobalt(II) bromide hydrate requires comprehensive optimization strategies that address reaction kinetics, crystallization control, energy efficiency, and product quality [17] [18]. Research findings indicate that successful scale-up depends on the careful optimization of multiple interdependent parameters.

Temperature and Pressure Optimization

Temperature control represents the most critical parameter for large-scale cobalt(II) bromide hydrate production [11] [19]. Research demonstrates that reaction temperatures in the range of 20-70°C provide optimal balance between reaction rate and product quality [3] [20]. Lower temperatures favor hexahydrate formation but result in slower reaction kinetics, while higher temperatures accelerate reactions but may lead to unwanted dehydration or phase transitions [2] [11].

Pressure optimization studies reveal that atmospheric pressure conditions are generally sufficient for most synthesis routes, although specific applications may benefit from reduced pressure operation [21] [13]. Vacuum conditions prove particularly valuable during crystallization stages, where reduced pressure enables enhanced control over water removal rates and crystal quality [13] [21].

pH and Chemical Environment Control

Maintaining optimal pH conditions throughout the synthesis process ensures consistent product quality and maximizes conversion efficiency [18] [22]. Research indicates that pH values in the range of 2-6 provide optimal conditions for cobalt(II) bromide formation, with precise pH control becoming increasingly important as production scale increases [18].

Studies investigating cobalt-manganese-bromide catalyst production demonstrate that pH control significantly influences both separation efficiency and final product purity [18]. The implementation of automated pH monitoring and control systems enables real-time adjustment of reaction conditions, ensuring consistent product quality across large production batches [18] [22].

Mixing and Mass Transfer Optimization

Large-scale production requires careful optimization of mixing conditions to ensure uniform reaction conditions throughout the reactor volume [23] [24]. Research indicates that mixing speeds in the range of 200-800 rpm provide optimal balance between mass transfer enhancement and energy consumption [15]. Insufficient mixing leads to concentration gradients and non-uniform product quality, while excessive mixing may cause unwanted mechanical stress on crystal structures [15].

Studies examining the scale-up of bromination reactions demonstrate that proper mixing design becomes increasingly critical as reactor size increases [24]. The implementation of advanced mixing technologies, including loop reactors and cascade control systems, enables effective scale-up while maintaining product quality [22] [24].

Continuous Process Development

The transition from batch to continuous operation represents a major optimization opportunity for large-scale cobalt(II) bromide hydrate production [20] [22]. Research investigating continuous synthesis methods demonstrates that properly designed continuous processes can achieve yields exceeding 98% while significantly reducing production costs [20].

Korean patent research describes a rapid synthesis method that successfully transforms traditional three-step cobalt bromide production into a single-step continuous process [20]. This innovation achieves high purity products with yields exceeding 98% while dramatically reducing production time and energy consumption [20]. The continuous approach enables precise control over residence time, temperature profiles, and reactant mixing, resulting in superior product consistency compared to batch operations [20] [22].

Energy Efficiency and Environmental Considerations

Industrial optimization strategies must address energy efficiency and environmental impact to ensure long-term economic viability [17] [25]. Research indicates that cooling crystallization offers superior energy efficiency compared to evaporative methods, making it the preferred choice for large-scale operations where energy costs represent a significant portion of production expenses [13] [15].